3-Amino-1,2-dimethyl-7-(dimethylamino)-5-(3-sulphonatophenyl)phenazinium
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Overview
Description
3-Amino-1,2-dimethyl-7-(dimethylamino)-5-(3-sulphonatophenyl)phenazinium is a synthetic organic compound belonging to the phenazinium class These compounds are known for their vibrant colors and are often used as dyes or pigments in various industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1,2-dimethyl-7-(dimethylamino)-5-(3-sulphonatophenyl)phenazinium typically involves multi-step organic reactions. Common starting materials might include aromatic amines and sulfonated aromatic compounds. The synthesis may involve:
Nitration: Introduction of nitro groups into the aromatic ring.
Reduction: Conversion of nitro groups to amino groups.
Diazotization: Formation of diazonium salts from aromatic amines.
Coupling Reactions: Formation of the phenazinium core through coupling of diazonium salts with other aromatic compounds.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous processes, utilizing similar reaction steps as in laboratory synthesis but optimized for efficiency and yield. Catalysts and specific reaction conditions (temperature, pressure, solvents) would be carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1,2-dimethyl-7-(dimethylamino)-5-(3-sulphonatophenyl)phenazinium can undergo various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro or nitroso groups.
Reduction: Reduction of azo or nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
Chemistry: Used as a dye or indicator in various chemical reactions.
Biology: Employed as a biological stain for microscopy and histology.
Medicine: Potential use in diagnostic assays and as a therapeutic agent.
Industry: Utilized in the production of colored materials, inks, and textiles.
Mechanism of Action
The mechanism of action of 3-Amino-1,2-dimethyl-7-(dimethylamino)-5-(3-sulphonatophenyl)phenazinium would depend on its specific application. In biological staining, it likely interacts with cellular components through electrostatic and hydrophobic interactions, allowing it to bind to specific structures and provide contrast. In chemical reactions, it may act as an electron donor or acceptor, facilitating various redox processes.
Comparison with Similar Compounds
Similar Compounds
Methylene Blue: Another phenazinium dye with similar staining properties.
Azure B: Used in biological staining and has a similar structure.
Janus Green: Employed in histology and cytology for staining purposes.
Uniqueness
3-Amino-1,2-dimethyl-7-(dimethylamino)-5-(3-sulphonatophenyl)phenazinium may offer unique properties such as specific binding affinities, color stability, and solubility characteristics that differentiate it from other phenazinium compounds.
Properties
CAS No. |
85567-47-1 |
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Molecular Formula |
C22H22N4O3S |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
3-[3-amino-7-(dimethylamino)-1,2-dimethylphenazin-5-ium-5-yl]benzenesulfonate |
InChI |
InChI=1S/C22H22N4O3S/c1-13-14(2)22-21(12-18(13)23)26(16-6-5-7-17(10-16)30(27,28)29)20-11-15(25(3)4)8-9-19(20)24-22/h5-12,23H,1-4H3,(H,27,28,29) |
InChI Key |
OACXLMJLRGRIFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=C(C=C(C=C3)N(C)C)[N+](=C2C=C1N)C4=CC(=CC=C4)S(=O)(=O)[O-])C |
Origin of Product |
United States |
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